3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole
Overview
Description
3,5-Dibromo-1-(chloromethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms within its structure. This compound is part of the triazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole typically involves the reaction of 3,5-dibromo-1,2,4-triazole with 2-chloromethylthiirane in the presence of an alkali . This reaction proceeds through a nucleophilic substitution mechanism, where the thiirane ring opens to form the desired triazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkali metals, nucleophiles such as amines and thiols, and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include various substituted triazoles and heterocyclic compounds, which can have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
3,5-Dibromo-1-(chloromethyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antifungal properties.
Agriculture: The compound can be used in the development of agrochemicals, including pesticides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1,2,4-triazole: Lacks the chloromethyl group but shares similar reactivity and applications.
2-Chloromethylthiirane: Used as a precursor in the synthesis of 3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole.
Uniqueness
This compound is unique due to its combination of bromine, chlorine, and triazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,5-dibromo-1-(chloromethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2ClN3/c4-2-7-3(5)9(1-6)8-2/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGGWLJCZGCBEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=NC(=N1)Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239157 | |
Record name | 1H-1,2,4-Triazole, 3,5-dibromo-1-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1674390-12-5 | |
Record name | 1H-1,2,4-Triazole, 3,5-dibromo-1-(chloromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1674390-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3,5-dibromo-1-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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